6-(t-butyldiphenylsiloxy)-1H-indazole
Description
6-(t-Butyldiphenylsiloxy)-1H-indazole is a synthetic indazole derivative featuring a bulky tert-butyldiphenylsilyl (TBDPS) ether group at the 6-position. The TBDPS group is widely employed as a hydroxyl-protecting group in organic synthesis due to its stability under acidic and basic conditions, as well as its resistance to nucleophilic attack . This compound is structurally significant in medicinal chemistry and materials science, where the silyl ether moiety can modulate reactivity, solubility, and steric effects during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl-(1H-indazol-6-yloxy)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OSi/c1-23(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-15-14-18-17-24-25-22(18)16-19/h4-17H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWECZDICSDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(t-Butyldiphenylsiloxy)-1H-indazole typically involves the protection of hydroxyl groups using t-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions often include room temperature and anhydrous solvents to prevent hydrolysis. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(t-Butyldiphenylsiloxy)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, allowing the introduction of various functional groups. Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(t-Butyldiphenylsiloxy)-1H-indazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its stable and lipophilic nature.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(t-Butyldiphenylsiloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The t-butyldiphenylsiloxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Comparison of 6-Substituted Indazole Derivatives
Physicochemical Properties
- Steric Effects : The TBDPS group’s bulk may limit rotational freedom, affecting conformational preferences in binding pockets compared to smaller groups like methoxy or methyl .
Q & A
Q. How can researchers optimize the synthesis of 6-(t-butyldiphenylsiloxy)-1H-indazole?
- Methodological Answer: Optimize reaction conditions by controlling temperature, stoichiometry, and catalysts. For example, bromination of hydroxymethyl intermediates (e.g., 6-(hydroxymethyl)-1H-indazole) using 33% HBr in acetic acid at 120°C under inert gas (N₂) improves yields up to 89% . Reflux times (1–4 hours) and solvent selection (e.g., THF for EtSH coupling) are critical for reproducibility. Post-reaction cooling over ice and vacuum evaporation enhance purity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer: Use HR-ESI-MS for molecular weight validation (e.g., observed [M+H]⁺ within 0.0005 Da of calculated values) . Elemental analysis (C, H, N) ensures stoichiometric accuracy (±0.3% deviation) . X-ray crystallography resolves coordination geometry in metal complexes (e.g., osmium(IV) octahedral structures) . TLC monitors reaction progress, while NMR (¹H/¹³C) confirms substituent positioning and siloxy-group integration.
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer: Conduct reactions under inert gas (N₂/Ar) using Schlenk lines or gloveboxes. For brominated intermediates (e.g., 6-(bromomethyl)-1H-indazole), use anhydrous solvents (THF, DCM) and store at -20°C under desiccation. Quench excess HBr by pouring reactions onto ice .
Advanced Research Questions
Q. How does the substituent position on the indazole core influence biological activity or coordination chemistry?
- Methodological Answer: Substituent positioning alters electronic effects and steric bulk. For example:
- Position 6 : Siloxy groups enhance steric protection, improving stability in metal coordination (e.g., axial/equatorial ligand roles in osmium(IV) complexes) .
- Position 3/4 : Methyl or methoxy groups modulate cytotoxicity (e.g., IC₅₀ values <100 nM in K562 leukemia cells via Bcl-2/Bax pathway modulation) .
- Comparative studies with analogs (e.g., 5-(2-methoxyethoxy)-1H-indazole) show substituent-dependent solubility and bioactivity .
Q. What strategies enable functionalization of the indazole core for targeted applications?
- Methodological Answer:
- Borylation : Introduce boronate esters (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) for Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl diversification .
- Halogenation : Bromine/iodine at position 6 facilitates nucleophilic substitution (e.g., SN2 with EtSH for ethylthio derivatives) .
- Siloxy Protection : t-Butyldiphenylsiloxy groups block hydroxyl reactivity during multi-step syntheses .
Q. How can researchers resolve contradictions in reported biological activity data for indazole derivatives?
- Methodological Answer:
- Dose-Response Analysis : Validate IC₅₀ values across multiple cell lines (e.g., K562, FGFR2-driven models) .
- Solvent/Vehicle Controls : Assess DMSO/ethanol effects on assay outcomes (e.g., false positives in apoptosis assays).
- Structural Confirmation : Re-evaluate compound purity via HR-ESI-MS and crystallography to rule out isomer interference .
Q. What mechanistic insights can be gained from studying this compound’s reactivity under varying conditions?
- Methodological Answer:
- Acidic Conditions : HBr in acetic acid selectively brominates hydroxymethyl groups without indazole ring degradation .
- Basic Conditions : DBU in THF promotes efficient thiol coupling (e.g., EtSH to form ethylthio derivatives) .
- Oxidative/Reductive Environments : Siloxy groups are stable under mild reductions (NaBH₄) but cleave with TBAF .
Q. How does this compound behave in coordination chemistry, and what applications arise from its metal complexes?
- Methodological Answer:
- Coordination Modes : Acts as a neutral N1- or N2-donor ligand. In osmium(IV) complexes, it adopts equatorial (cis-[OsCl₄(1H-ind)₂]) or axial (trans-[OsCl₄(1H-ind)₂]) positions, influencing redox properties .
- Applications : Stabilizes high-valent metal centers for catalytic or materials science applications (e.g., surface-immobilized tris(indazolyl)borate ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
